What is the chemical structure of Plantanone B?
What is the chemical structure of Plantanone B?
An In-depth Technical Guide to Plantanone B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Plantanone B is a flavonoid glycoside that has been isolated from the flowers of Hosta plantaginea, a plant with a history of use in traditional Chinese medicine for addressing inflammatory conditions.[1][2] As a member of the flavonoid family, Plantanone B is of significant interest to the scientific community for its potential therapeutic applications, particularly its anti-inflammatory and antioxidant properties.[1][3] Structural elucidation of Plantanone B was achieved through the use of NMR and HRMS spectroscopic methods.[1] This technical guide provides a comprehensive overview of the current research on Plantanone B, including its chemical structure, known biological activities with corresponding quantitative data, and the experimental protocols utilized in its assessment.
Chemical Structure and Identifiers
Plantanone B is specifically classified as a flavonol glycoside.[1] Its chemical name is Kaempferol 3-O-rhamnosylgentiobioside.[3] The molecular formula for Plantanone B is C33H40O20.[1][4]
Table 1: Chemical Identifiers for Plantanone B
| Identifier | Value | Reference |
| IUPAC Name | Kaempferol 3-O-rhamnosylgentiobioside | [3] |
| Molecular Formula | C33H40O20 | [1][4] |
| Molecular Weight | 756.7 g/mol | [4] |
| SMILES String | O=C1C(O--INVALID-LINK--O)O--INVALID-LINK--CO">C@H--INVALID-LINK--O">C@@HO--INVALID-LINK----INVALID-LINK--O">C@@HO)=C(C5=CC=C(O)C=C5)OC6=C1C=C(O)C=C6O | [3] |
| CAS Number | 55780-30-8 | [4] |
Biological Activities and Quantitative Data
The primary biological activities of Plantanone B that have been investigated are its anti-inflammatory and antioxidant effects.
Anti-inflammatory Activity
Plantanone B has been shown to inhibit cyclooxygenase (COX) enzymes, which are pivotal mediators of the inflammatory response. It demonstrates inhibitory action against both COX-1 and COX-2 isoforms.[1][3]
Table 2: In Vitro Inhibitory Activity of Plantanone B against COX-1 and COX-2 Enzymes
| Biological Target | Compound | IC50 (μM) | Reference |
| Ovine COX-1 | Plantanone B | 33.37 | [1] |
| Indomethacin (Control) | 12.90 | [1] | |
| Ovine COX-2 | Plantanone B | 46.16 | [1] |
| Indomethacin (Control) | 38.32 | [1] |
Another study reports IC50 values of 21.78 ± 0.20 μM for COX-1 and 44.01 ± 0.42 μM for COX-2.[3]
Antioxidant Activity
The antioxidant capacity of Plantanone B has been assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.
Table 3: In Vitro Antioxidant Activity of Plantanone B
| Assay | Compound | IC50 (μM) | Reference |
| DPPH Radical Scavenging | Plantanone B | 169.8 ± 5.2 | [3] |
Mechanism of Action and Signaling Pathways
Inhibition of Cyclooxygenase (COX)
The established inhibitory effect of Plantanone B on COX enzymes suggests that its anti-inflammatory mechanism involves the disruption of the arachidonic acid cascade. By inhibiting COX-1 and COX-2, Plantanone B reduces the synthesis of pro-inflammatory prostaglandins.[1]
Caption: Presumed anti-inflammatory mechanism of Plantanone B via COX inhibition.
Potential Signaling Pathways
While specific signaling pathways for Plantanone B have not been fully elucidated, research on the related compound Plantanone C and other flavonoids provides insight into potential mechanisms. Plantanone C has been shown to exert anti-inflammatory effects by inhibiting the NF-κB, MAPKs, and Akt signaling pathways in RAW 264.7 macrophages.[5] It is plausible that Plantanone B may act through similar pathways.
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NF-κB Pathway: This pathway is a crucial regulator of inflammation. Flavonoids can inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory genes, including those for cytokines like TNF-α, IL-1β, and IL-6.[5][6]
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MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway, including JNK, ERK, and p38, is involved in cellular responses to inflammatory stimuli.[7] Plantanone C has been demonstrated to suppress the phosphorylation of JNK, ERK, and p38.[5]
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Akt Pathway: The Akt (Protein Kinase B) signaling pathway is involved in cell survival and inflammation. Inhibition of Akt phosphorylation by compounds like Plantanone C can contribute to their anti-inflammatory effects.[5]
Caption: Hypothesized anti-inflammatory signaling pathways for Plantanone B.
Experimental Protocols
Detailed methodologies are essential for the replication and extension of scientific findings. The following are protocols for the key in vitro assays used to characterize Plantanone B.
In Vitro Cyclooxygenase (COX) Inhibition Assay
This protocol is based on the method used to determine the inhibitory activity of Plantanone B against ovine COX-1 and COX-2.
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Enzyme Preparation: Ovine COX-1 and COX-2 enzymes are prepared and purified according to standard biochemical procedures.
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Reaction Mixture: The assay is typically performed in a 96-well plate format. The reaction mixture contains:
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Tris-HCl buffer (e.g., 100 mM, pH 8.0)
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Cofactors: Glutathione and Hematin.
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Enzyme (COX-1 or COX-2).
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Test compound (Plantanone B at various concentrations) or vehicle control.
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-
Incubation: The mixture is pre-incubated at room temperature for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
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Initiation of Reaction: The reaction is initiated by adding the substrate, arachidonic acid.
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Reaction Termination: After a defined incubation period (e.g., 10 minutes) at a controlled temperature (e.g., 37°C), the reaction is terminated by adding a solution of HCl.
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Quantification: The amount of prostaglandin (B15479496) E2 (PGE2) produced is quantified using an Enzyme Immunoassay (EIA) kit.
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Data Analysis: The percentage of inhibition is calculated by comparing the PGE2 production in the presence of Plantanone B to the vehicle control. The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
DPPH Radical Scavenging Assay
This protocol outlines the procedure for evaluating the antioxidant potential of Plantanone B.[3]
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Reagent Preparation:
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Prepare a stock solution of DPPH in a suitable solvent (e.g., methanol).
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Prepare serial dilutions of Plantanone B and a positive control (e.g., Ascorbic Acid) in the same solvent.
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-
Assay Procedure:
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In a 96-well plate, add a specific volume of the DPPH solution to each well.
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Add an equal volume of the test compound solution (Plantanone B at various concentrations), positive control, or blank solvent.
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-
Incubation: The plate is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
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Absorbance Measurement: The absorbance of the solution in each well is measured at a specific wavelength (typically around 517 nm) using a microplate reader.
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Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [ (A_control - A_sample) / A_control ] * 100 Where A_control is the absorbance of the control (DPPH solution with solvent) and A_sample is the absorbance in the presence of Plantanone B.[1]
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IC50 Determination: The IC50 value, which is the concentration of the compound that scavenges 50% of the DPPH radicals, is calculated from a plot of scavenging activity versus the concentration of Plantanone B.[1]
Conclusion and Future Directions
Plantanone B is a novel flavonol glycoside with confirmed in vitro anti-inflammatory and antioxidant activities.[1] Its anti-inflammatory action is, at least in part, mediated through the inhibition of COX-1 and COX-2 enzymes.[1] However, the existing body of research on Plantanone B is still in its early stages. Future research should be directed towards:
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Elucidation of Detailed Molecular Mechanisms: Investigating its effects on key inflammatory signaling pathways such as NF-κB, MAPKs, and Akt to provide a more complete understanding of its mode of action.
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Comprehensive Antioxidant Profiling: Quantifying its antioxidant activity through a wider array of assays (e.g., ABTS, ORAC) to establish a more complete antioxidant profile.
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In Vivo Studies: Conducting animal studies to evaluate the efficacy, safety, and pharmacokinetic profile (ADME) of Plantanone B in treating inflammatory conditions.
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Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues of Plantanone B to identify key structural features responsible for its biological activity, which could guide the development of more potent therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Plantanone B | 55780-30-8 | MOLNOVA [molnova.cn]
- 5. Plantanone C attenuates LPS-stimulated inflammation by inhibiting NF-κB/iNOS/COX-2/MAPKs/Akt pathways in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-Inflammatory Mechanisms of Dietary Flavones: Tapping into Nature to Control Chronic Inflammation in Obesity and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Flavonoids in modulation of cell survival signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
